2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride 2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride 2,6-DMA (hydrochloride) is an analytical reference standard that is classified as an amphetamine. It is a serotonin 5-HT2 receptor agonist with an apparent pA2 value of 5.09. This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 3904-11-8
VCID: VC21218506
InChI: InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H
SMILES: CC(CC1=C(C=CC=C1OC)OC)N.Cl
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride

CAS No.: 3904-11-8

Cat. No.: VC21218506

Molecular Formula: C11H18ClNO2

Molecular Weight: 231.72 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-alpha-methyl-benzeneethanamine,monohydrochloride - 3904-11-8

Specification

Description 2,6-DMA (hydrochloride) is an analytical reference standard that is classified as an amphetamine. It is a serotonin 5-HT2 receptor agonist with an apparent pA2 value of 5.09. This product is intended for research and forensic applications.
CAS No. 3904-11-8
Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
IUPAC Name 1-(2,6-dimethoxyphenyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17NO2.ClH/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3;/h4-6,8H,7,12H2,1-3H3;1H
Standard InChI Key RAFRKSARBDWLLA-UHFFFAOYSA-N
SMILES CC(CC1=C(C=CC=C1OC)OC)N.Cl
Canonical SMILES CC(CC1=C(C=CC=C1OC)OC)N.Cl

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